2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-4-2-3-15(11-16)22-18(27)12-29-19-10-9-17-23-24-20(26(17)25-19)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWCTDCFZCGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common synthetic route includes the reaction of 4-chlorophenyl hydrazine with appropriate reagents to form the triazolo[4,3-b]pyridazine scaffold. Subsequent steps involve the introduction of the thioacetamide moiety and the methoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antitumor properties.
Medicine: : Studied for its pharmacological effects, such as inhibiting specific enzymes or receptors.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-((3-(4-chlorophenyl)-
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A triazolo core,
- A pyridazin moiety,
- A thio (-S-) linkage,
- An acetamide functional group.
This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
Biological Activities
-
Antimicrobial Activity
- Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, 1,2,4-triazoles have been reported to possess minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential
- The biological activity of triazole derivatives extends to anticancer effects. Research indicates that certain triazolo compounds can inhibit cancer cell proliferation through various mechanisms, including tyrosine kinase inhibition and apoptosis induction. For example, compounds similar to the one have shown IC50 values in the low micromolar range against colon cancer cell lines .
- Anti-inflammatory and Analgesic Effects
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
- Receptor Modulation : It can interact with receptors related to pain and inflammation, leading to reduced symptoms.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of triazole derivatives:
Case Studies
- Antibacterial Screening
- Anticancer Evaluation
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Fluorophenyl Analog: 2-((3-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)-N-(2-Fluorophenyl)Acetamide (CAS 852373-17-2)
- Molecular Formula : C₁₉H₁₃ClFN₅OS
- Molecular Weight : 413.9 g/mol
- Fluorine’s small atomic radius may enhance metabolic stability but reduce solubility relative to the methoxy substituent .
Methoxyphenyl Derivatives in Heterocyclic Systems
Compounds like 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol () share aromatic methoxy substituents but differ in core heterocycles.
- Impact of Core Structure :
Analogs with Shared 4-Chlorophenyl Motifs
Imidazo[1,2-a]Pyridine Derivatives
The compound 1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine () shares the 4-chlorophenyl group but uses an imidazo-pyridine core.
- Pharmacological Implications :
Data Table: Structural and Hypothesized Properties
*Estimated based on structural similarity to CAS 852373-17-2.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar triazolo-pyridazine derivatives, the compound likely requires stringent safety measures due to acute toxicity and irritant properties . Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : To confirm substituent positions (e.g., 4-chlorophenyl, 3-methoxyphenyl groups).
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion).
- X-ray Crystallography : Resolve ambiguities in triazolo-pyridazine ring conformation .
- HPLC Purity Analysis : Ensure ≥95% purity using C18 columns and acetonitrile/water gradients .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Based on analogs like N-(3-chloro-4-methoxyphenyl)acetamide ():
| Solvent | Solubility (mg/mL) | Stability (24h, RT) |
|---|---|---|
| DMSO | >50 | Stable |
| Methanol | 10–20 | Partial degradation |
| Water | <1 | Unstable |
| Prefer DMSO for stock solutions; avoid aqueous buffers unless stabilized with surfactants . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Focus on modular modifications:
- Triazolo-Pyridazine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance target binding .
- Thioacetamide Linker : Replace sulfur with sulfone to improve metabolic stability .
- 3-Methoxyphenyl Group : Test halogenated analogs (e.g., 3-Cl, 3-F) to modulate lipophilicity .
Use docking simulations (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .
Q. What strategies resolve contradictory data in biological assays (e.g., IC₅₀ variability)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) .
- Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Batch Variability : Implement QC checks (HPLC, NMR) for each synthesis batch .
Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 interactions, and hERG liability .
- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop) to flag toxic metabolites (e.g., reactive quinones) .
- Toxicity Profiling : Compare with structurally related GHS-classified compounds () to infer hazard thresholds.
Data Contradiction Analysis
Q. Why do safety classifications vary across similar triazolo-pyridazine derivatives?
- Analysis :
- : Classifies a derivative as acutely toxic (OSHA HCS) due to 4-methoxyphenyl substituent .
- : Reports "no known hazard" for a 2,6-difluorophenyl analog, suggesting substituent-dependent toxicity .
- Resolution : Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) to empirically rank substituent safety.
Future Research Directions
Q. What synthetic innovations could improve yield and scalability?
- Methodological Answer :
- Flow Chemistry : Optimize reaction parameters (residence time, temperature) for triazolo ring cyclization .
- Catalysis : Screen Pd/Cu catalysts for C-S bond formation in the thioacetamide linker .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in condensation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
